Mono(2-ethyl-5-oxohexyl)phthalate
Overview
Description
Mono(2-ethyl-5-oxohexyl)phthalate (MEOHP) is a metabolite of mono(2-ethylhexyl) phthalate (MEHP), which is a common environmental toxin known as phthalates . Phthalates are a group of chemicals used to make plastics more flexible and harder to break . MEOHP is classified as a secondary metabolite of di(2-ethylhexyl) phthalate (DEHP) .
Scientific Research Applications
- Health Concerns : Fetal and adult exposure to DEHP has been linked to male reproductive issues. MEHHP has been detected in human samples, emphasizing the need for further research on its health effects .
- Research : Studies have identified sex-specific associations between phthalate exposure and thyroid cancer, altered male sexual differentiation, and early pregnancy loss. Investigating MEHHP’s impact on thyroid health is crucial .
- Studies : Research has explored its effects on uterine tissue and reproductive outcomes. Investigating its role in female reproductive health is essential .
Environmental Contaminant and Health Implications
Endocrine Disruption and Thyroid Function
Uterine Health and Reproductive Toxicity
Analytical Applications
Safety And Hazards
Inhaling phthalates, including MEOHP, can cause irritation to the nose and throat, leading to symptoms such as coughing, wheezing, headache, dizziness, and nausea . Phthalates are classified as endocrine disruptors and may cause reproductive damage, depressed leukocyte function, and even cancer . In case of exposure, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
Future Directions
MEOHP and other phthalates have been linked to various health issues, including neurological disorders . Therefore, future research should focus on understanding the extent of DEHP exposure from the serum concentrations of oxidative DEHP metabolites . Additionally, the pathogenesis of uterine leiomyoma may be related to methylation changes in response to phthalates and alternative plasticizers exposure .
properties
IUPAC Name |
2-(2-ethyl-5-oxohexoxy)carbonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O5/c1-3-12(9-8-11(2)17)10-21-16(20)14-7-5-4-6-13(14)15(18)19/h4-7,12H,3,8-10H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWNFKHKKHNSSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)C)COC(=O)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865994 | |
Record name | Mono(2-ethyl-5-oxohexyl)phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00865994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mono(2-ethyl-5-oxohexyl)phthalate | |
CAS RN |
40321-98-0 | |
Record name | Mono(2-ethyl-5-oxohexyl)phthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40321-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mono(2-ethyl-5-oxohexyl)phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040321980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mono(2-ethyl-5-oxohexyl)phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00865994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ETHYL-5-OXOHEXYL PHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J8J8977X9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does MEOHP interact with the body, and what are its potential downstream effects?
A1: MEOHP, along with its precursor mono(2-ethylhexyl)phthalate (MEHP), can bind to the peroxisome proliferator-activated receptor gamma (PPARγ). [] This interaction can lead to alterations in lipid metabolism, potentially impacting glucose homeostasis and insulin sensitivity. [] Epidemiological studies have linked DEHP exposure to adverse effects on glucose homeostasis and insulin sensitivity, suggesting a potential role for MEOHP in these effects. []
Q2: What is the relationship between MEOHP levels and preterm birth?
A2: Studies have demonstrated a positive association between higher urinary concentrations of MEOHP during pregnancy and an increased risk of preterm birth, particularly spontaneous preterm birth. [, ] This suggests that exposure to DEHP, and consequently its metabolite MEOHP, may be a risk factor for preterm delivery.
Q3: Does MEOHP impact fetal growth?
A3: Research indicates that higher prenatal exposure to MEOHP, as reflected by maternal urinary levels, is associated with reduced fetal growth parameters like birth weight. [, ] This observation raises concerns about the potential long-term health consequences of prenatal MEOHP exposure.
Q4: Are there specific health concerns for infants exposed to MEOHP?
A4: Premature infants in neonatal intensive care units (NICUs) often experience significantly higher exposure to DEHP, and consequently MEOHP, due to the extensive use of medical devices containing DEHP. [, ] Their developing organs and systems may be more vulnerable to the potential adverse effects of MEOHP exposure.
Q5: How does MEOHP exposure relate to childhood asthma?
A5: Elevated levels of MEOHP in the urine of children have been significantly associated with diagnosed asthma. [] This link implies that DEHP exposure, and subsequently its metabolite MEOHP, might contribute to the development or exacerbation of asthma in children.
Q6: Are there potential reproductive health concerns associated with MEOHP exposure?
A6: Research suggests a potential link between MEOHP exposure and:
- Reduced oocyte yield and quality: Higher MEOHP levels in follicular fluid have been associated with a decrease in the number of oocytes retrieved and the number of mature oocytes, potentially impacting IVF outcomes. []
- Uterine leiomyoma: Studies have found a positive association between increased levels of MEOHP and the presence of uterine leiomyoma in women. []
Q7: What are the most suitable biomarkers for assessing DEHP exposure, considering MEOHP?
A8: While mono(2-ethylhexyl)phthalate (MEHP) is a primary DEHP metabolite, research indicates that urinary levels of MEOHP and mono(2-ethyl-5-hydroxyhexyl)phthalate (MEHHP), both oxidative metabolites of MEHP, are more sensitive biomarkers for evaluating DEHP exposure. [] This heightened sensitivity is attributed to their higher urinary concentrations and their origin from DEHP metabolism.
Q8: What is the impact of storage time and temperature on MEOHP levels in urine samples?
A9: Research demonstrates that storing urine samples, even at low temperatures (-20°C), can lead to a decrease in MEOHP concentrations over time. [] This highlights the importance of proper sample handling and storage protocols to ensure accurate measurement of MEOHP levels in biomonitoring studies.
Q9: How does shellfish consumption relate to urinary MEOHP levels?
A10: Studies have observed higher concentrations of several urinary phthalate metabolites, including MEOHP, in individuals who frequently consume shellfish. [] This association suggests that shellfish consumption may be a significant source of exposure to DEHP, and subsequently MEOHP, potentially due to the bioaccumulation of phthalates in marine organisms.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.